molecular formula C19H19FN4O4 B2366389 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034249-94-8

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2366389
CAS No.: 2034249-94-8
M. Wt: 386.383
InChI Key: UOPKACCDMHIWPQ-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetically designed small molecule of significant interest in pharmaceutical and chemical biology research. This high-purity compound features a molecular formula of C19H19FN4O4 and a molecular weight of 394.39 g/mol . Its structure integrates several privileged pharmacophores, including a 5-fluoropyrimidine ring and a 2-oxobenzoxazole moiety, linked through a conformationally restrained (1r,4r)-trans-cyclohexyl scaffold . The presence of the fluorinated pyrimidine is a common strategy in drug discovery to modulate properties like metabolic stability, membrane permeability, and electronic characteristics, potentially enhancing interactions with biological targets. The rigid, trans-configured cyclohexyl linker is often employed to control the three-dimensional orientation of the molecular fragments, which is crucial for achieving selectivity and potency against specific proteins. Researchers can utilize this compound as a key chemical intermediate or a core structural template in the synthesis and exploration of novel therapeutic agents. Its structure suggests potential applicability in developing inhibitors for various enzyme classes, such as kinases, or in the construction of targeted protein degraders (PROTACs). The molecule is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c20-12-9-21-18(22-10-12)27-14-7-5-13(6-8-14)23-17(25)11-24-15-3-1-2-4-16(15)28-19(24)26/h1-4,9-10,13-14H,5-8,11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPKACCDMHIWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanol Functionalization

The trans-cyclohexanol precursor is synthesized via catalytic hydrogenation of 4-hydroxycyclohexanone, followed by resolution using chiral auxiliaries to isolate the (1r,4r)-stereoisomer. Subsequent Mitsunobu reaction with 2-chloro-5-fluoropyrimidine introduces the ether linkage:

$$
\text{(1r,4r)-4-Hydroxycyclohexanol} + \text{2-Chloro-5-fluoropyrimidine} \xrightarrow{\text{DEAD, PPh}_3} \text{(1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexanol}
$$

Yields for this step typically range from 65–75%, contingent on the purity of the starting diol.

Amine Installation

The hydroxyl group is converted to an amine via a Curtius rearrangement or Gabriel synthesis. A preferred method involves mesylation followed by azide substitution and Staudinger reduction:

$$
\text{(1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexanol} \xrightarrow{\text{MsCl, Et}3\text{N}} \text{Mesylate} \xrightarrow{\text{NaN}3} \text{Azide} \xrightarrow{\text{PPh}3, H2O} \text{(1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexanamine}
$$

This sequence affords the amine in 60–68% yield, with optical purity confirmed by chiral HPLC.

Synthesis of 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic Acid

Bromination of Benzoxazolone

6-Bromo-3H-benzoxazol-2-one is synthesized via electrophilic bromination of 2-benzoxazolinone. Multiple methods are documented (Table 1):

Table 1: Bromination Methods for 2-Benzoxazolinone

Reagent Solvent Temp (°C) Time (h) Yield (%)
Br₂ Acetic Acid 20 4 94
NBS Acetic Acid 20 72 70
Br₂ DCM 20 19.5 84

Bromine in acetic acid at 20°C for 4 hours provides the highest yield (94%).

Acetic Acid Sidechain Introduction

The brominated benzoxazolone is alkylated with ethyl bromoacetate under basic conditions, followed by saponification:

$$
\text{6-Bromo-3H-benzoxazol-2-one} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl 2-(6-bromo-2-oxobenzo[d]oxazol-3(2H)-yl)acetate} \xrightarrow{\text{NaOH}} \text{2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic acid}
$$

The alkylation step proceeds in 80–85% yield, with saponification achieving quantitative conversion.

Amide Coupling and Final Assembly

The cyclohexylamine and benzoxazolone-acetic acid are coupled using standard amide-forming reagents. A protocol adapted from benzoxazolone acylation literature employs HATU-mediated activation:

$$
\text{(1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexanamine} + \text{2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic acid} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{N-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide}
$$

Reaction conditions:

  • Solvent : Anhydrous DMF
  • Base : DIPEA (3 equiv)
  • Temperature : 0°C → RT, 12 h
  • Yield : 72–78%

Purification via silica gel chromatography (EtOAc/hexanes) followed by recrystallization from ethanol affords the target compound as a white solid. Characterization data includes $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and HRMS.

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.58–7.02 (m, 3H, benzoxazolone-H), 4.65–4.50 (m, 1H, cyclohexyl-O), 3.90 (s, 2H, CH₂CO), 2.20–1.40 (m, 8H, cyclohexyl).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₁FN₄O₄ [M+H]⁺: 423.1568; found: 423.1571.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥98% purity, with no detectable stereoisomeric impurities.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can participate in several types of chemical reactions, such as:

  • Oxidation: It might undergo oxidation at specific functional groups, leading to more complex derivatives.

  • Reduction: Reduction reactions could alter the fluoropyrimidine or oxobenzooxazolyl moieties.

  • Substitution: It can engage in nucleophilic or electrophilic substitution reactions, affecting the cyclohexyl or pyrimidine groups.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride could be employed.

  • Substitution: Strong bases like sodium hydride or acids such as hydrochloric acid might be used.

Major Products Formed from These Reactions: Depending on the reaction type, products could vary widely:

  • Oxidation: Complex derivatives with additional oxygen functionalities.

  • Reduction: Simplified derivatives with fewer double bonds.

  • Substitution: Varied derivatives with substitutions at specific positions on the cyclohexyl or pyrimidine groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile building block for creating more complex molecules

Biology: In biological research, it might be used to study interactions with enzymes or other proteins, providing insights into cellular processes.

Medicine: Medically, it could have potential as a drug candidate or as part of a drug delivery system, given its complex structure and reactivity.

Industry: Industrial applications might include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or advanced materials.

Mechanism of Action

The exact mechanism of action for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide would depend on its specific application. Generally, it might interact with molecular targets like enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation, leading to changes in biological activity.

Comparison with Similar Compounds

  • N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

  • N-((1r,4r)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Features a methyl group instead of fluorine.

Uniqueness: N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and interactions, offering unique properties and potential advantages over its analogs.

This compound holds promise in a variety of fields, marking it as a subject of considerable interest in scientific research and industrial applications.

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in cancer treatment. Its unique structural features suggest promising biological activities that warrant detailed exploration.

Structural Overview

The compound features several key structural components:

  • Cyclohexyl Group : This moiety may enhance lipophilicity and facilitate membrane permeability.
  • 5-Fluoropyrimidine Unit : Known for its role in various chemotherapeutic agents, this unit may contribute to the compound's anticancer properties.
  • Benzo[d]oxazole Derivative : This component can influence biological activity through interactions with specific receptors or enzymes.

Preliminary studies indicate that this compound may exert its biological effects through:

  • Inhibition of Kinases : Potentially targeting kinases involved in cell cycle regulation and apoptosis.
  • Modulation of Apoptotic Pathways : The compound might enhance apoptotic signaling in cancer cells, promoting cell death.

Anticancer Properties

The compound has shown promising results in preliminary pharmacological studies:

  • Cell Proliferation Inhibition : In vitro assays have indicated that the compound can significantly reduce the proliferation of various cancer cell lines.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance therapeutic efficacy, suggesting potential for combination therapies.

Interaction Studies

Studies have focused on understanding how this compound interacts with biological targets. Key findings include:

  • Kinase Inhibition : Evidence suggests that the compound inhibits specific kinases linked to tumor growth and survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cell growth in breast cancer cell lines.
Study 2Reported synergistic effects when combined with standard chemotherapy drugs.
Study 3Investigated the mechanism of action, highlighting its role in apoptosis induction through kinase inhibition.

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the cyclohexyl-fluoropyrimidinyl ether intermediate, followed by coupling with the benzo[d]oxazolone-acetamide moiety. Key steps include:
  • Ring formation : Use Mitsunobu conditions or nucleophilic aromatic substitution for the fluoropyrimidinyl-cyclohexyl ether linkage .
  • Acylation : React the intermediate with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Optimize via column chromatography (silica gel, gradient elution) and recrystallization.
    Characterization : Employ 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and stereochemistry, particularly for the (1r,4r)-cyclohexyl configuration. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms carbonyl and ether bonds .

Q. How to design experiments for evaluating the compound's biological activity?

  • Methodological Answer :
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50_{50} as the primary metric. Include positive controls (e.g., doxorubicin) and solvent controls .
  • Target identification : Perform molecular docking studies against kinases (e.g., EGFR, VEGFR) using AutoDock Vina, guided by structural analogs with fluorophenyl and oxazole motifs .
  • Solubility optimization : Use DMSO for stock solutions, diluted in PBS or cell culture media. If precipitation occurs, consider co-solvents (e.g., PEG-400) .

Q. What strategies address low solubility in pharmacological assays?

  • Methodological Answer :
  • Co-solvents : Test PEG-400, cyclodextrins, or Tween-80 at non-toxic concentrations (<1% v/v) .
  • Salt formation : Explore hydrochloride or sodium salts if acidic/basic functional groups are present.
  • Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles (PLGA-based) to enhance bioavailability .

Advanced Research Questions

Q. How to conduct structure-activity relationship (SAR) studies for optimizing target affinity?

  • Methodological Answer :
  • Systematic substitution : Modify the benzo[d]oxazol-2-one ring (e.g., introduce electron-withdrawing groups at position 5) and the fluoropyrimidine moiety (e.g., replace fluorine with chlorine) .
  • Biological evaluation : Compare IC50_{50} values across analogs in kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors).
  • Computational modeling : Use QSAR models (e.g., CoMFA) to correlate substituent effects with activity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition).
  • Purity verification : Reanalyze batches via HPLC (>95% purity) to rule out impurities affecting results .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to explain discrepancies between in vitro and in vivo activity .

Q. What experimental approaches elucidate the compound's metabolic stability?

  • Methodological Answer :
  • In vitro models : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites.
  • CYP inhibition assays : Test against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .

Q. How to improve selectivity for a specific biological target (e.g., kinase X)?

  • Methodological Answer :
  • Crystallography : Co-crystallize the compound with the target kinase to identify binding-pocket interactions. Modify substituents (e.g., cyclohexyloxy group) to avoid off-target binding .
  • Selectivity panels : Screen against a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target hits .

Q. What computational methods predict binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability over 100 ns .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and hERG inhibition risks .

Q. How to assess the impact of stereochemistry on bioactivity and pharmacokinetics?

  • Methodological Answer :
  • Chiral separation : Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test each isomer in biological assays .
  • In vivo PK : Compare AUC, CmaxC_{\text{max}}, and t1/2t_{1/2} for (1r,4r) vs. (1s,4s) isomers in rodent models .

Q. What experimental designs evaluate the compound's potential in combination therapies?

  • Methodological Answer :
  • Synergy studies : Use the Chou-Talalay method to calculate combination indices (CI) with standard chemotherapeutics (e.g., paclitaxel) .
  • Mechanistic overlap : Profile downstream signaling (e.g., Western blot for p-ERK or p-AKT) to identify complementary pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.